Plinabulin

Catalog No.
S548145
CAS No.
714272-27-2
M.F
C19H20N4O2
M. Wt
336.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Plinabulin

CAS Number

714272-27-2

Product Name

Plinabulin

IUPAC Name

(3Z,6Z)-3-benzylidene-6-[(5-tert-butyl-1H-imidazol-4-yl)methylidene]piperazine-2,5-dione

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

InChI

InChI=1S/C19H20N4O2/c1-19(2,3)16-13(20-11-21-16)10-15-18(25)22-14(17(24)23-15)9-12-7-5-4-6-8-12/h4-11H,1-3H3,(H,20,21)(H,22,25)(H,23,24)/b14-9-,15-10-

InChI Key

UNRCMCRRFYFGFX-TYPNBTCFSA-N

SMILES

CC(C)(C)C1=C(N=CN1)C=C2C(=O)NC(=CC3=CC=CC=C3)C(=O)N2

Solubility

Soluble in DMSO, not in water

Synonyms

MBRI-001, NPI 2358, NPI-2358, NPI2358, plinabulin

Canonical SMILES

CC(C)(C)C1=C(N=CN1)C=C2C(=O)NC(=CC3=CC=CC=C3)C(=O)N2

Isomeric SMILES

CC(C)(C)C1=C(N=CN1)/C=C\2/C(=O)N/C(=C\C3=CC=CC=C3)/C(=O)N2

Description

The exact mass of the compound Plinabulin is 336.15863 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Diketopiperazines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Application in Cancer Immunity and Immunotherapy

Application in Small Cell Lung Cancer (SCLC)

Application in Chemotherapy-Induced Neutropenia

Application in KRAS Mutated Tumors

Application in Non-Small Cell Lung Cancer (NSCLC)

Application in Solid (Non-Myeloid) Cancers

Application in Radiation Therapy

Application in Chemotherapy-Induced Neutropenia (CIN)

Plinabulin is a small molecule compound under development by BeyondSpring Pharmaceuticals, primarily known for its potential in oncology. It is a synthetic derivative of phenylahistin, a natural product derived from certain Aspergillus species. The compound has garnered attention for its unique mechanism of action, which involves blocking the polymerization of tubulin. This action leads to various biological effects, including enhanced immune responses and disruption of tumor blood supply, making it a candidate for treating non-small cell lung cancer and reducing chemotherapy-induced neutropenia .

Plinabulin disrupts microtubule polymerization, essential for cell division, by binding to a unique tubulin pocket []. This disrupts tumor cell growth. Plinabulin also exhibits immunomodulatory effects. It promotes the maturation of dendritic cells, crucial for immune response, and enhances the activity of CD8+ T cells, which can directly kill cancer cells [, ]. Additionally, Plinabulin disrupts the tumor blood supply and activates the JNK pathway, further contributing to its anti-tumor activity [].

That contribute to its biological activity. Key reactions include:

  • Isomerization: The rearrangement of atoms within the molecule.
  • Oxidation: The loss of electrons or an increase in oxidation state.
  • Reduction: The gain of electrons or a decrease in oxidation state.
  • Hydration: The addition of water molecules to the compound.
  • Conjugation: The process where two compounds are joined together, often enhancing solubility and excretion .

These reactions result in various metabolites that may influence the compound's pharmacokinetics and pharmacodynamics.

Plinabulin exhibits significant biological activity primarily through its action on tubulin, a key protein in cell structure and function. By inhibiting tubulin polymerization, Plinabulin disrupts microtubule dynamics, which is crucial for cell division and intracellular transport. This disruption leads to:

  • Enhanced Immune Response: Plinabulin activates pathways such as c-Jun N-terminal kinase (JNK), which plays a role in immune signaling .
  • Vascular Disruption: The compound disrupts the blood supply to tumors, which can enhance the effectiveness of other cancer treatments .
  • Induction of Cell Death: It promotes apoptosis in certain tumor cell lines by interfering with their cellular machinery .

The synthesis of Plinabulin involves multi-step organic reactions that typically start from simpler chemical precursors. Although specific proprietary methods used by BeyondSpring Pharmaceuticals are not publicly detailed, general synthetic approaches for similar compounds include:

  • Formation of Diketopiperazine Framework: This involves cyclization reactions that create the core structure.
  • Functional Group Modifications: Subsequent steps introduce various functional groups that enhance biological activity and solubility.
  • Purification and Characterization: Final products are purified using techniques like high-performance liquid chromatography (HPLC) and characterized through spectroscopic methods .

Plinabulin is primarily being investigated for its applications in cancer therapy. Its notable applications include:

  • Treatment of Non-Small Cell Lung Cancer: Currently undergoing Phase 3 clinical trials for this indication .
  • Reduction of Chemotherapy-Induced Neutropenia: A condition characterized by low white blood cell counts following chemotherapy, where Plinabulin may offer protective effects .
  • Combination Therapy with Immune Checkpoint Inhibitors: Enhancing the efficacy of existing immunotherapies in treating KRAS mutated tumors .

Plinabulin's interactions with other compounds and biological systems have been studied to understand its efficacy and safety profile better. Key findings include:

  • Binding Affinity to Tubulin: Plinabulin binds at the boundary region between alpha and beta tubulin, near the colchicine binding site, indicating a unique mode of action compared to other tubulin inhibitors .
  • Synergistic Effects with Other Agents: Studies suggest that combining Plinabulin with immune checkpoint inhibitors may lead to improved therapeutic outcomes in cancer treatment .

Several compounds share structural or functional similarities with Plinabulin. Here are some notable examples:

Compound NameMechanism of ActionUnique Features
ColchicineBinds to tubulin, inhibiting polymerizationTraditional treatment for gout; well-studied
VincristinePrevents microtubule formationCommonly used in chemotherapy; derived from periwinkle
PaclitaxelStabilizes microtubulesWidely used in cancer therapy; derived from yew trees
PhenylahistinInhibits tubulin polymerizationNatural product precursor to Plinabulin; less selective

Plinabulin's uniqueness lies in its dual role as both a vascular disrupting agent and an immune modulator, setting it apart from traditional chemotherapeutic agents that primarily focus on cytotoxicity without enhancing immune responses .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

336.15862589 g/mol

Monoisotopic Mass

336.15862589 g/mol

Heavy Atom Count

25

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

986FY7F8XR

Drug Indication

Investigated for use/treatment in cancer/tumors (unspecified).

Pharmacology

Plinabulin is an orally active diketopiperazine derivative with potential antineoplastic activity. Plinabulin selectively targets and binds to the colchicine-binding site of tubulin, thereby interrupting equilibrium of microtubule dynamics. This disrupts mitotic spindle assembly leading to cell cycle arrest at M phase and blockage of cell division. In addition, plinabulin may also inhibit growth of proliferating vascular endothelial cells, thereby disrupting the function of tumor vasculature that further contributes to a decrease in tumor cell proliferation.

Mechanism of Action

NPI-2358 is a vascular disrupting agent currently in clinical development for the treatment of cancer by Nereus. NPI-2358 is one of over 200 synthetic analogues that were prepared following the discovery of the compound Halimide isolated from a marine fungus. In preclinical models of cancer, including lung, breast, sarcoma, colon and prostate, NPI-2358 demonstrated potent and selective anti-tumor effects in combination with docetaxel and other oncology therapies, as well as single-agent efficacy in a number of orthotopic models. NPI-2358 interacts with soluble beta-tubulin and prevents the polymerization of tubulin without altering dynamic microtubule function of formed microtubules. As demonstrated in preclinical testing, this target profile results in a highly specific nanomolar cytotoxicity while reducing the side effects seen in first-generation VDAs due to cardiotoxicity, hemodynamic changes and neuropathies.

Other CAS

714272-27-2

Wikipedia

Plinabulin

Dates

Modify: 2023-08-15
1. Plinabulin triggers the release of the immune defense protein, GEF-H1, which leads to a durable anticancer benefit due to the maturation of dendritic cells (antigen resenting cell (APC)) resulting in the activation of tumor antigen-specific T-cells to target cancer cells (Kashyap Cell Reports 2019).
2. Plinabulin also exerts an early-onset of action in CIN prevention in week 1 after chemotherapy by boosting the number of hematopoietic stem/progenitor cells (HSPCs) (Tonra Cancer Cgemother Pharmacol 2020).
3. "Assessment of Docetaxel + Plinabulin Compared to Docetaxel + Placebo in Patients With Advanced NSCLC With at Least One Measurable Lung Lesion (DUBLIN-3)".
4. Heist, R.S.; Aren, O.R.; Mita, A.C.; Polikoff, J.; Bazhenova, L.; Lloyd, G.K.; Mikrut, W.; Reich, W.; Spear, M.A.; Huang, L. (2014). Randomized Phase 2 Trial of Plinabulin (NPI-2358) Plus Docetaxel in Patients with Advanced Non-Small Lung Cancer (NSCLC). J Clin Oncol 32:5s (abstr 8054). {{cite conference}}: |format= requires |url= (help)
5. "Nivolumab and Plinabulin in Treating Patients With Stage IIIB-IV, Recurrent, or Metastatic Non-small Cell Lung Cancer".
6. Nivolumab in Combination With Plinabulin in Patients With Metastatic Non-Small Cell Lung Cancer (NSCLC).
7. Lloyd, G.K.; Du, L.; Lee, G.; Dalsing-Hernandez, J.; Kotlarczyk, K.; Gonzalez, K.; Nawrocki, S.; Carew, J.; Huang, L. (October 5–9, 2015). Activity of Plinabulin in Tumor Models with Kras Mutations. Proceedings of the International Conference on Molecular Targets and Cancer Therapeutics (Philadelphia (PA) AACR 2015 Abstract nr. 184). Boston MA. {{cite conference}}: |format= requires |url= (help)
8. Lloyd, G.K.; Muller, Ph.; Kashyap, A.; Zippelius, A.; Huang, L. (January 7–9, 2016). Plinabulin: Evidence for an Immune Mediated Mechanism of Action. Proceedings of the Meeting on the Function of Tumor Microenvironment in Cancer Progression (Philadelphia (PA) AACR 2016 Abstract nr A07). San Diego CA. {{cite conference}}: |format= requires |url= (help)
9. Singh, A.V.; Bandi, M.; Raje, N.; Richardson, P.; Palladino, M.A.; Chauhan, D.; Anderson, K. (2011). "A Novel Vascular Disrupting Agent Plinabulin Triggers JNK-Mediated Apoptosis and Inhibits Angiogenesis in Multiple Myeloma Cells". Blood. 117 (21): 5692–5700. doi:10.1182/blood-2010-12-323857. PMC 3110026. PMID 21454451.

Explore Compound Types